![molecular formula C15H22N2 B2944485 1-Benzyl-2-cyclopropyl-2-methylpiperazine CAS No. 1342988-25-3](/img/structure/B2944485.png)
1-Benzyl-2-cyclopropyl-2-methylpiperazine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “1-Benzyl-2-cyclopropyl-2-methylpiperazine” is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the sources I found .Scientific Research Applications
Asymmetric Syntheses
- Asymmetric Synthesis of Amino Acids : A study focused on asymmetric syntheses of 1-amino-2-phenyl(alkyl)cyclopropanecarboxylic acids using highly functionalized monochiral olefines, including benzylidene or alkylidene diketopiperazines (Alcaraz et al., 1994).
Crystal Structure Analysis
- Analysis of Benzimidazole Derivatives : A research focused on the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, providing insights into its molecular structure (Ozbey et al., 2001).
Organic Synthesis and Transformation
- Synthesis of Ring-Fused Benzazepines : Research on the synthesis of 1-benzazepines via a [1,5]-hydride shift/7-endo cyclization sequence, using a cyclopropane moiety as the hydride acceptor (Suh et al., 2017).
- Synthesis of Benzothiazole and Benzoxazole Derivatives : A study on the synthesis of 1-benzylpiperazin-2-one nitrone and its reaction with alkynes and alkenes (Bernotas & Adams, 1996).
Applications in Medicinal Chemistry
- Design of 5-HT1A Serotonin Ligands : A study elaborating on the synthesis of new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives, showcasing their potency as 5-HT1A serotonin receptor ligands (Siracusa et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-benzyl-2-cyclopropyl-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-15(14-7-8-14)12-16-9-10-17(15)11-13-5-3-2-4-6-13/h2-6,14,16H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBZMLFPZSQPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1CC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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